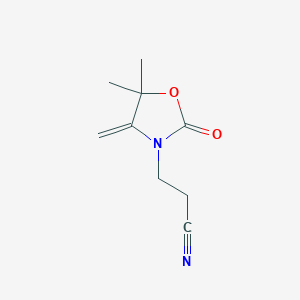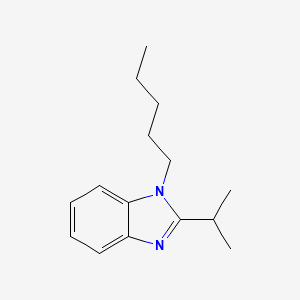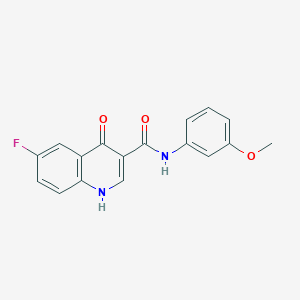
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is a complex organic compound featuring an oxazolidinone ring with a nitrile group. This compound is notable for its unique structure, which includes a highly reactive methylene group and a nitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isopropanolamine, formaldehyde, and 1,1,3,3-tetramethylguanidine.
Reaction Setup: Isopropanolamine and 1,1,3,3-tetramethylguanidine are added to a four-neck flask equipped with an electric stirrer and a condenser. Formaldehyde solution is then slowly added in an ice-water bath.
Reaction Conditions: The mixture is maintained at a specific temperature for about 4 hours, followed by cooling to room temperature.
Product Isolation: The final product is obtained by distillation under reduced pressure to remove water, yielding 3,3’-methylene-bis(5-methyl oxazoline) as an intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxazolidinone derivatives.
Reduction: Amines.
Substitution: Substituted oxazolidinones.
Scientific Research Applications
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile: A structurally related compound with similar reactivity.
1-(2,2,3-trimethyl-1,3-oxazolidin-5-yl)-butane-1,2,3,4-tetrol: Another oxazolidinone derivative with distinct properties.
Uniqueness
3-(5,5-Dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile is unique due to its highly reactive methylene group and nitrile functionality, which provide versatility in synthetic applications and potential for diverse biological activities.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(5,5-dimethyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)propanenitrile |
InChI |
InChI=1S/C9H12N2O2/c1-7-9(2,3)13-8(12)11(7)6-4-5-10/h1,4,6H2,2-3H3 |
InChI Key |
NTRAPRWNPNMFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)CCC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(cyclohexylamino)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000700.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
![3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
![4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15000712.png)
![2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B15000719.png)
![Methyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]amino}benzoate](/img/structure/B15000726.png)
![1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15000734.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B15000755.png)
![3-(4-Fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15000767.png)
![2-[5-(3-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B15000769.png)
![(4Z)-2-(3,5-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one](/img/structure/B15000773.png)

![7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B15000790.png)

